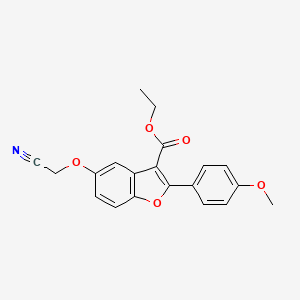![molecular formula C18H20N2O2 B2662806 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole CAS No. 477543-02-5](/img/structure/B2662806.png)
2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), which is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a derivative, was synthesized using reductive cyclization, with its structure determined by IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).
Applications in Sensing Technologies
- Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show sensitivity to benzaldehyde derivatives, suggesting potential use in fluorescence sensors for chemical detection (Shi et al., 2015).
Contributions to Material Science
- Electrochromic Properties in Conducting Polymers : Research on 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole demonstrates the influence of hydrogen bonding on electrochromic properties of conducting polymers, highlighting the compound's role in material science (Akpinar et al., 2012).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : Benzimidazoles bearing oxadiazole nucleus, including derivatives of 1H-benzo[d]imidazole, have shown potential as anticancer agents. Their in vitro anticancer activity was notable, suggesting therapeutic applications (Rashid et al., 2012).
- Synthesis for Drug Targets : The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole and molecular docking analysis against anti-inflammatory drug targets like Myeloperoxidase and Cyclooxygenase, indicates its potential in developing new drugs (Anthal et al., 2018).
Applications in Chemotherapy
- Cancer Treatment : Novel imidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, have been identified for their potential in chemotherapy, showing significant cytotoxic activities against human tumor lines (汪学全 et al., 2015).
Contributions to Pharmacology
- Cardiotonic Activity : Aryl- or pyridyl-substituted fused imidazoles, which include derivatives of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, display positive inotropic activity, suggesting applications in cardiology (Andreani et al., 1994).
Applications in Analytical Chemistry
- Chemosensing of Metal Ions : Research on pyrazoline derivatives, including those based on 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, has shown their utility as fluorescent chemosensors for metal ions like Fe3+, highlighting applications in analytical chemistry (Khan, 2020).
Structural and Molecular Design
- Molecular Docking and Structure Studies : The synthesis, characterization, and molecular docking of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole contribute to understanding the pharmacological importance and potential drug action modes (Mohamed et al., 2012).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-propylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNRZSZKVHIEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)


![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)
![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)


![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)


![4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2662744.png)
![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)